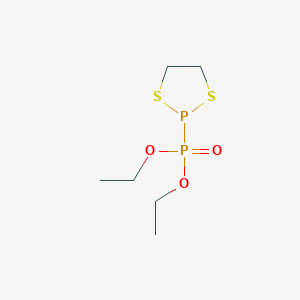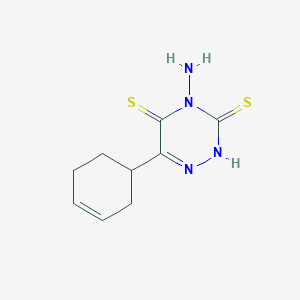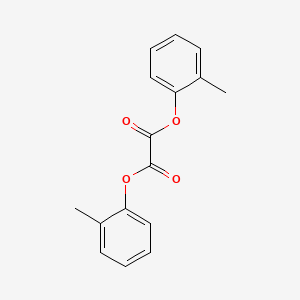
2-Diethoxyphosphoryl-1,3,2-dithiaphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diethoxyphosphoryl-1,3,2-dithiaphospholane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two ethoxy groups and a 1,3,2-dithiaphospholane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethoxyphosphoryl-1,3,2-dithiaphospholane typically involves the reaction of phosphorus trichloride with ethanol to form diethoxyphosphoryl chloride. This intermediate is then reacted with a suitable dithiaphospholane precursor under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Diethoxyphosphoryl-1,3,2-dithiaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Diethoxyphosphoryl-1,3,2-dithiaphospholane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Diethoxyphosphoryl-1,3,2-dithiaphospholane involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of stable complexes or the transfer of functional groups, depending on the specific application. The pathways involved in these processes are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Diethoxyphosphoryl-1,3,2-dithiaphospholane include:
- 2-Diethoxyphosphoryl-1,3,2-dithiaphosphorinane
- 2-Diphenoxyphosphoryl-1,3,2-dithiaphosphorinane
- Diethoxyphosphoryl dibutyl dithiophosphite
Uniqueness
Its ability to undergo a variety of chemical reactions and form stable complexes makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
61704-86-7 |
|---|---|
Molecular Formula |
C6H14O3P2S2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-1,3,2-dithiaphospholane |
InChI |
InChI=1S/C6H14O3P2S2/c1-3-8-11(7,9-4-2)10-12-5-6-13-10/h3-6H2,1-2H3 |
InChI Key |
SUJDVFKUWAIQJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)P1SCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-Pentan-3-yl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14569938.png)






